3-(4-chlorobenzyl)-4-oxo-N-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

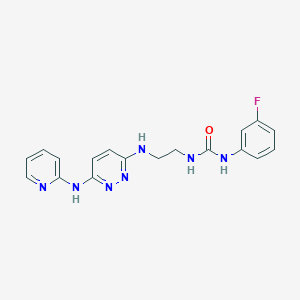

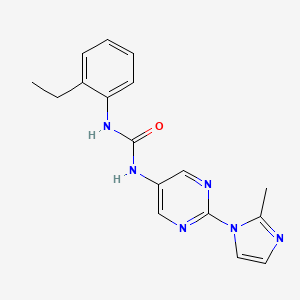

This compound is a complex organic molecule that contains several functional groups, including a tetrahydroquinazoline ring, a thioxo group, a carboxamide group, a tetrahydrofuran ring, and a chlorobenzyl group. These functional groups suggest that this compound could have interesting chemical and biological properties .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the tetrahydroquinazoline ring, followed by the introduction of the various functional groups. The exact synthetic route would depend on the starting materials and the specific reactions used .Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, is quite complex. It includes a tetrahydroquinazoline ring, which is a type of heterocyclic compound that contains both nitrogen and sulfur atoms. This ring is substituted with various groups, including a carboxamide group, a tetrahydrofuran ring, and a chlorobenzyl group .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the various functional groups present in its structure. For example, the carboxamide group could participate in acid-base reactions, the chlorobenzyl group could undergo nucleophilic aromatic substitution reactions, and the tetrahydrofuran ring could be involved in reactions with electrophiles .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, its solubility would be affected by the polar carboxamide group, while its reactivity would be influenced by the various functional groups present .Applications De Recherche Scientifique

Antimicrobial and Antitubercular Activity

Studies have demonstrated the synthesis and evaluation of quinazoline derivatives for their antimicrobial and antitubercular activities. For instance, Rao and Subramaniam (2015) synthesized a series of quinazolinone analogs substituted with benzothiophene, showing good antitubercular activity against the Mycobacterium tuberculosis H37Rv strain and notable antibacterial activity against both Gram-positive and Gram-negative bacteria (Rao & Subramaniam, 2015). This highlights the potential of quinazoline derivatives as broad-spectrum antimicrobial agents.

Antibacterial Agents

Further research into quinazolinone and thiazolidinone combinations has yielded compounds with significant in vitro antibacterial and antifungal activities. Desai, Dodiya, and Shihora (2011) explored the synthesis of N-{5-[(2-chlorophenyl)methylene]-2-(4-hydroxyphenyl)-4-oxo(1,3-thiazolidin-3-yl)}{4-[2-(4-methylphenyl)-4-oxo(3-hydroquinazolin-3-yl)]phenyl}carboxamides, demonstrating their effectiveness against various bacterial and fungal strains, including Escherichia coli and Staphylococcus aureus (Desai, Dodiya, & Shihora, 2011).

Synthesis and Characterization

The synthesis and characterization of new quinazoline derivatives as potential antimicrobial agents have been a focus of research. Desai, Shihora, and Moradia (2007) synthesized ethyl 4-[2-(2-chlorophenyl)-4-oxo-3-hydroquinazolin-3yl]-benzoate and further derivatives, assessing their antibacterial and antifungal activities, indicating the potential of these compounds in developing new antimicrobial treatments (Desai, Shihora, & Moradia, 2007).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its biological activity. This could include studies to identify its specific biological targets and to determine its potential therapeutic applications .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(4-chlorobenzyl)-4-oxo-N-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide' involves the condensation of 4-chlorobenzaldehyde with 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene in the presence of ammonium acetate to form 3-(4-chlorobenzyl)-2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-4,6-dicarbonitrile. This intermediate is then reacted with tetrahydrofuran-2-carbaldehyde in the presence of sodium methoxide to form 3-(4-chlorobenzyl)-2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-4,6-dicarbonitrile tetrahydrofuran-2-carbaldehyde hemiacetal. The hemiacetal is then reacted with thiourea in the presence of sodium methoxide to form the final product, 3-(4-chlorobenzyl)-4-oxo-N-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide.", "Starting Materials": [ "4-chlorobenzaldehyde", "2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene", "ammonium acetate", "tetrahydrofuran-2-carbaldehyde", "sodium methoxide", "thiourea" ], "Reaction": [ "Condensation of 4-chlorobenzaldehyde with 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene in the presence of ammonium acetate to form 3-(4-chlorobenzyl)-2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-4,6-dicarbonitrile", "Reaction of 3-(4-chlorobenzyl)-2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-4,6-dicarbonitrile with tetrahydrofuran-2-carbaldehyde in the presence of sodium methoxide to form 3-(4-chlorobenzyl)-2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-4,6-dicarbonitrile tetrahydrofuran-2-carbaldehyde hemiacetal", "Reaction of 3-(4-chlorobenzyl)-2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-4,6-dicarbonitrile tetrahydrofuran-2-carbaldehyde hemiacetal with thiourea in the presence of sodium methoxide to form 3-(4-chlorobenzyl)-4-oxo-N-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide" ] } | |

Numéro CAS |

422529-26-8 |

Formule moléculaire |

C21H20ClN3O3S |

Poids moléculaire |

429.92 |

Nom IUPAC |

3-[(4-chlorophenyl)methyl]-4-oxo-N-(oxolan-2-ylmethyl)-2-sulfanylidene-1H-quinazoline-7-carboxamide |

InChI |

InChI=1S/C21H20ClN3O3S/c22-15-6-3-13(4-7-15)12-25-20(27)17-8-5-14(10-18(17)24-21(25)29)19(26)23-11-16-2-1-9-28-16/h3-8,10,16H,1-2,9,11-12H2,(H,23,26)(H,24,29) |

Clé InChI |

XURFEOQBABTUKT-UHFFFAOYSA-N |

SMILES |

C1CC(OC1)CNC(=O)C2=CC3=C(C=C2)C(=O)N(C(=S)N3)CC4=CC=C(C=C4)Cl |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-(2-methoxyphenyl)-3-phenyl-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one; propan-2-ol](/img/structure/B2598250.png)

![2-cyclopropyl-6-methyl-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]pyrimidine-4-carboxamide](/img/structure/B2598253.png)

![2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2598254.png)

![4-iodo-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2598262.png)

![3-[1-acetyl-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]-6-chloro-1-methyl-4-phenyl-1,2-dihydroquinolin-2-one](/img/structure/B2598263.png)

![9-(2,5-dimethoxyphenyl)-3-(3-hydroxypropyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2598271.png)